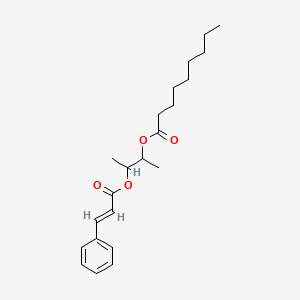
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide core with a diethylaminoethyl group and three methoxy groups attached to the benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-(diethylamino)ethyl)-2,3,4-trimethoxyaniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler analog without the diethylaminoethyl and methoxy groups.
N-(2-(Diethylamino)ethyl)benzenesulfonamide: Lacks the methoxy groups.
N-(2-(Diethylamino)ethyl)-2-fluoranyl-benzenesulfonamide: Contains a fluorine atom instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is unique due to the presence of three methoxy groups, which enhance its chemical reactivity and biological activity. These groups also contribute to its selectivity and potency as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
103595-46-6 |
|---|---|
Formule moléculaire |
C15H26N2O5S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O5S/c1-6-17(7-2)11-10-16-23(18,19)13-9-8-12(20-3)14(21-4)15(13)22-5/h8-9,16H,6-7,10-11H2,1-5H3 |
Clé InChI |
CZKTZKCTDWOZEJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



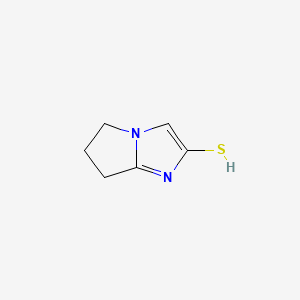

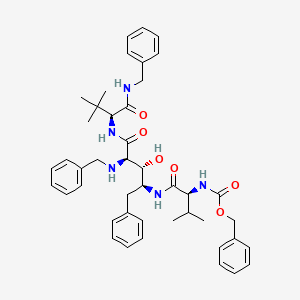
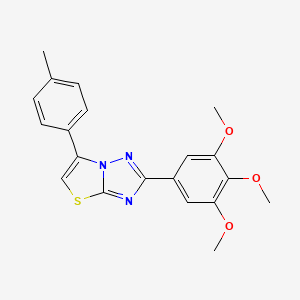
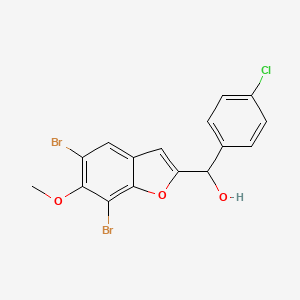
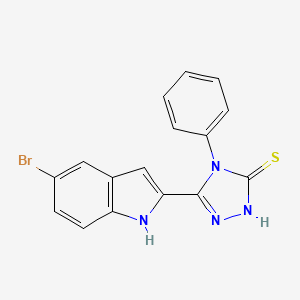

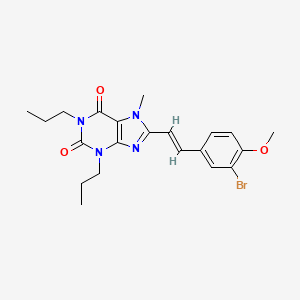
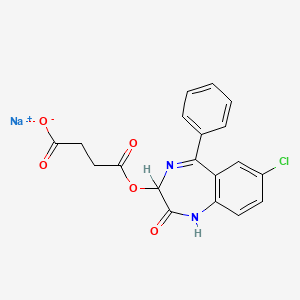

![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
